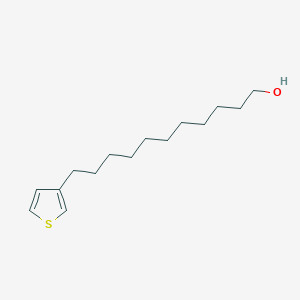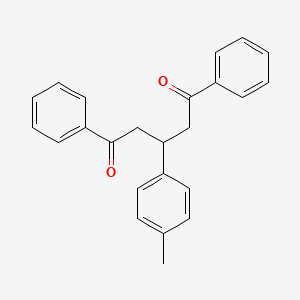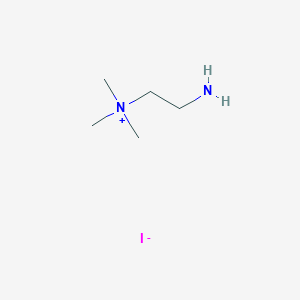
11-(Thiophen-3-yl)undecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Thiophen-3-yl)undecan-1-ol is a chemical compound that features a thiophene ring attached to an undecanol chain. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, known for its diverse applications in medicinal chemistry and material science . Undecanol, on the other hand, is a fatty alcohol commonly used in flavoring and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Thiophen-3-yl)undecan-1-ol typically involves the introduction of a thiophene ring to an undecanol chain. One common method is the reaction of thiophene with an undecanol derivative under specific conditions. For example, the thiophene ring can be introduced through a palladium-catalyzed C-H arylation reaction . This method involves the use of aryl or heteroaryl bromides with thiophenes in the presence of a palladium catalyst and suitable ligands.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
11-(Thiophen-3-yl)undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the undecanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The thiophene ring can be reduced under specific conditions to form a dihydrothiophene derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 11-(Thiophen-3-yl)undecanal or 11-(Thiophen-3-yl)undecanone.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
11-(Thiophen-3-yl)undecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 11-(Thiophen-3-yl)undecan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways . The undecanol chain may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparación Con Compuestos Similares
Similar Compounds
Undecanol: A fatty alcohol with similar chain length but lacking the thiophene ring.
Thiophene: A simple heteroaromatic compound without the undecanol chain.
Uniqueness
11-(Thiophen-3-yl)undecan-1-ol is unique due to the combination of the thiophene ring and the undecanol chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
162152-28-5 |
|---|---|
Fórmula molecular |
C15H26OS |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
11-thiophen-3-ylundecan-1-ol |
InChI |
InChI=1S/C15H26OS/c16-12-9-7-5-3-1-2-4-6-8-10-15-11-13-17-14-15/h11,13-14,16H,1-10,12H2 |
Clave InChI |
AJPLOCYCAUFFFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)


![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)


![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)





![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
